![molecular formula C12H16N2O2 B573741 1-Benzylpiperazine-2-carboxylic acid CAS No. 180285-25-0](/img/structure/B573741.png)
1-Benzylpiperazine-2-carboxylic acid
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Overview
Description
1-Benzylpiperazine-2-carboxylic acid is a unique chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has seen significant developments in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)C1CNCCN1Cc2ccccc2
. This notation provides a compact way to describe the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 220.27 and its hydrochloride form has a molecular weight of 256.73 . The storage temperature is 2-8°C .
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-Benzylpiperazine-2-carboxylic acid, play a significant role in biotechnology and fermentation processes. They are known for their flexibility and usage as precursors for various industrial chemicals. However, these compounds can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields, affecting the production of biorenewable fuels and chemicals. Understanding the inhibition mechanisms, such as damage to cell membranes and internal pH decrease, can guide metabolic engineering strategies to enhance microbial robustness in industrial applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Antimicrobial Activities
Natural carboxylic acids derived from plants, similar to this compound, exhibit notable biological activities. Studies on compounds like benzoic acid and cinnamic acid have shown varying degrees of antioxidant and antimicrobial effects. The structural differences among these acids influence their bioactivity, indicating potential applications in developing new antimicrobial and antioxidant agents (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is an area of active research, particularly for bio-based plastic production. Novel solvents, including ionic liquids, have been explored for their efficiency in extracting carboxylic acids from diluted streams, which could be applicable to compounds like this compound. Such advancements in solvent technology may lead to more sustainable and economically feasible processes for carboxylic acid recovery (Sprakel & Schuur, 2019).
Bioisosterism in Drug Design
Carboxylic acid bioisosteres, which include structures akin to this compound, play a crucial role in drug design. These compounds are employed to overcome challenges like toxicity, limited passive diffusion across biological membranes, and reduced metabolic stability. The development of novel carboxylic acid substitutes that exhibit improved pharmacological profiles is essential for advancing drug design and addressing the limitations associated with the carboxylate moiety (Horgan & O’Sullivan, 2021).
Future Directions
The future directions of research involving 1-Benzylpiperazine-2-carboxylic acid and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the hydrogenation of carboxylic acids and their esters is receiving increased attention in the context of upgrading bio-based feedstocks .
Mechanism of Action
Target of Action
1-Benzylpiperazine-2-carboxylic acid, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.
Mode of Action
BZP has a mixed mechanism of action. It acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . BZP has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
It is known that bzp’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and physiological processes .
Pharmacokinetics
It is known that bzp is a central nervous system (cns) stimulant with around 10% of the potency of d-amphetamine . The bioavailability of BZP is currently unknown .
Result of Action
The molecular and cellular effects of BZP’s action are primarily related to its stimulant properties. It can lead to increased alertness, euphoria, and changes in mood and cognition . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Action Environment
The action, efficacy, and stability of BZP can be influenced by various environmental factors. It’s important to note that the misuse of BZP and its derivatives can lead to significant health risks .
properties
IUPAC Name |
1-benzylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDYZKPLWDUGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674227 |
Source
|
Record name | 1-Benzylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180285-25-0 |
Source
|
Record name | 1-Benzylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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